

Anthraquinone-1,5-disulfonic acid disodium salt

CAS 853-35-0 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anthraquinone-1,5-disulfonic Acid
Disodium Salt

Cat. No.: B160316

[Get Quote](#)

An In-depth Technical Guide to **Anthraquinone-1,5-disulfonic acid disodium salt** (CAS 853-35-0)

This technical guide provides a comprehensive overview of the physicochemical properties, research applications, experimental protocols, and safety information for **Anthraquinone-1,5-disulfonic acid disodium salt**, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties

Anthraquinone-1,5-disulfonic acid disodium salt is an organic compound characterized by a central anthraquinone core with two sulfonate groups.^[1] These sulfonic acid groups enhance its water solubility.^[1] The quantitative properties of this compound are summarized in the table below.

Property	Value	Citations
CAS Number	853-35-0	
Molecular Formula	<chem>C14H6Na2O8S2</chem>	[1] [2]
Molecular Weight	412.29 g/mol	[1] [2]
Appearance	White to light yellow to light orange powder/crystal	[3]
Melting Point	>300°C	[4]
Purity	>95.0% (HPLC) to >98.0%	[3] [5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[6]
Storage	Store under inert gas, in a sealed, cool, and dry condition.	[5] [7]

Applications in Research

The primary application of **Anthraquinone-1,5-disulfonic acid disodium salt** and its isomers is in the field of electrochemistry. Its ability to undergo reversible redox reactions makes it a valuable component in the development of energy storage systems.

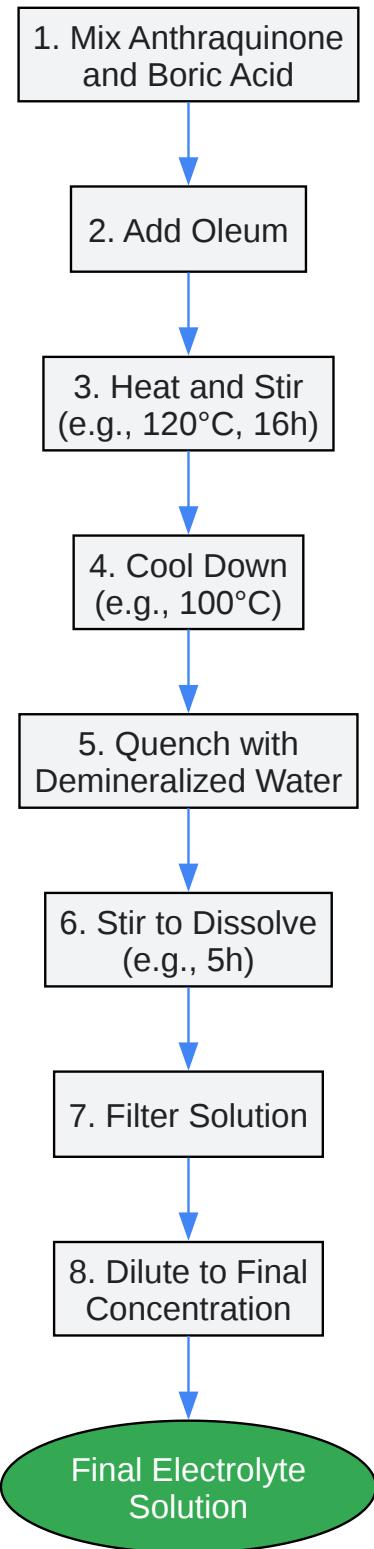
- Redox Flow Batteries (RFBs): Anthraquinone disulfonic acid isomers are extensively studied as the negative electrolyte (negolyte) in aqueous organic redox flow batteries (AORFBs).[\[4\]](#) [\[8\]](#) These batteries are a promising technology for large-scale energy storage.[\[8\]](#) The anthraquinone core provides stable and reversible two-electron redox activity.[\[9\]](#)
- Redox Mediator: It is also utilized as a redox mediator in various electrochemical systems. [\[10\]](#)

Experimental Protocols

Detailed methodologies for key experiments involving anthraquinone derivatives are provided below. These protocols are synthesized from established research practices in the field.

Preparation of an Aqueous Electrolyte for Redox Flow Battery Studies

This protocol describes the preparation of an acidic electrolyte containing sulfonated anthraquinone derivatives, a common procedure in RFB research.


Materials:

- Anthraquinone
- Oleum (fuming sulfuric acid, e.g., 58% SO₃)
- Boric acid (catalyst)
- Demineralized water

Procedure:

- In a suitable reaction flask, combine anthraquinone and a catalytic amount of boric acid.[11]
- Slowly add oleum to the mixture while stirring.[11]
- Heat the mixture, for example, to 120°C, and maintain for several hours (e.g., 16 hours) to allow for sulfonation.[11]
- After the reaction is complete, cool the mixture to a lower temperature (e.g., 100°C).[11]
- Carefully and slowly add demineralized water to the reaction mixture. Continue stirring for several hours (e.g., 5 hours) to ensure complete dissolution.[11]
- Filter the resulting solution to remove any unreacted solid anthraquinone.[11]
- Dilute the filtrate with demineralized water to achieve the desired final concentration of the sulfonated anthraquinone electrolyte.[11]

Workflow for Aqueous Electrolyte Preparation

[Click to download full resolution via product page](#)

Workflow for Aqueous Electrolyte Preparation

Cyclic Voltammetry (CV) Analysis

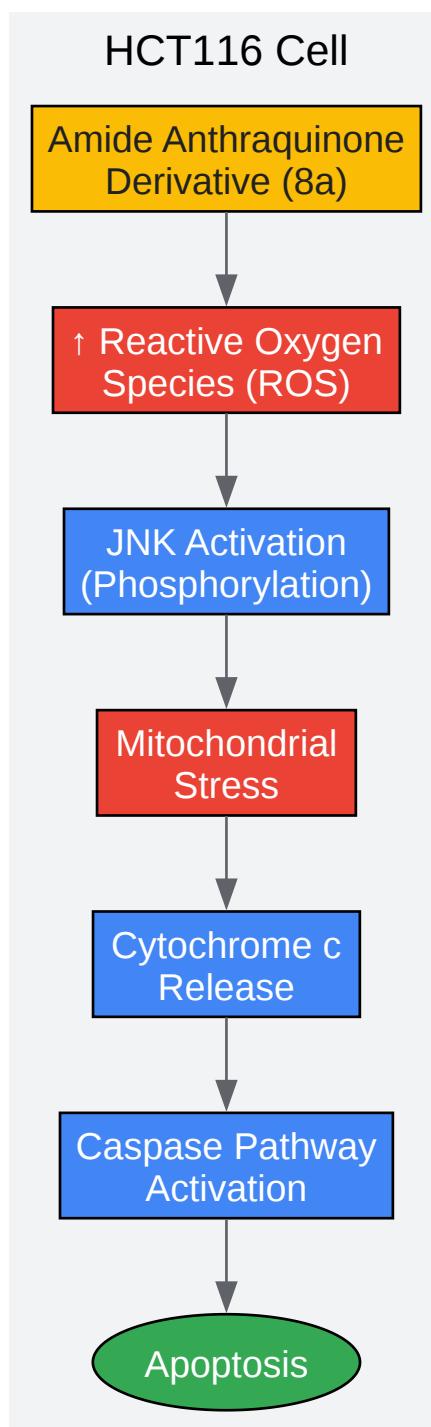
Cyclic voltammetry is a standard technique to characterize the electrochemical behavior of redox-active species like anthraquinone derivatives.

Instrumentation and Materials:

- Potentiostat (e.g., Autolab potentiostat)
- Three-electrode cell:
 - Working Electrode: Glassy carbon disk
 - Reference Electrode: Ag/AgNO₃ (in CH₃CN) or Saturated Calomel Electrode (SCE)
 - Counter/Auxiliary Electrode: Platinum wire
- Electrolyte Solution: 0.1 M supporting electrolyte (e.g., Bu₄NBF₄) in a suitable solvent (e.g., dichloromethane or acetonitrile).[10]
- **Anthraquinone-1,5-disulfonic acid disodium salt** (analyte, e.g., 10⁻³ M).[10]
- Inert gas (e.g., Argon) for de-aeration.[12]

Procedure:

- Prepare the electrolytic solution by dissolving the supporting electrolyte in the chosen solvent.
- Dissolve the anthraquinone compound in the electrolytic solution to the desired concentration.[10]
- Purge the solution with an inert gas (e.g., Argon) for a sufficient time (e.g., 1 hour) to remove dissolved oxygen.[12]
- Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
- Connect the electrodes to the potentiostat.


- Perform the cyclic voltammetry scan. Set the potential range to cover the expected redox events of the anthraquinone derivative. Typically, two reversible reduction waves are observed for the anthraquinone moiety.[10]
- Record the voltammogram, which plots current versus potential, to determine key electrochemical parameters like half-wave potentials.[9]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the direct involvement of **Anthraquinone-1,5-disulfonic acid disodium salt** in defined biological signaling pathways. The research on the biological activities of anthraquinones is extensive, but often focuses on derivatives with different substitution patterns, such as hydroxyl or amino groups, which are known for activities like anticancer and antibacterial effects.[6]

For illustrative purposes, a known signaling pathway for a different, novel amide anthraquinone derivative is presented below. This compound was shown to induce apoptosis in HCT116 colon cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK signaling pathway.[6] It is critical to note that this pathway has not been demonstrated for **Anthraquinone-1,5-disulfonic acid disodium salt**.

Illustrative Pathway for an Amide Anthraquinone Derivative

[Click to download full resolution via product page](#)

ROS/JNK Apoptosis Pathway (for a related compound)

Safety and Toxicology

The available safety data indicates that **Anthraquinone-1,5-disulfonic acid disodium salt** should be handled with care, following standard laboratory safety protocols.

Hazard Information	Details	Citations
GHS Hazard Statements	H319: Causes serious eye irritation.	[2]
H315: Causes skin irritation.	[2]	
H335: May cause respiratory irritation.	[2]	
GHS Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	[2]
P264: Wash skin thoroughly after handling.	[1]	
P280: Wear protective gloves/eye protection/face protection.	[8]	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]	
Stability	Stable under recommended storage conditions. Incompatible with strong oxidizing agents.	

First Aid Measures:

- If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

- Skin contact: Wash off with soap and plenty of water.
- Eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.
- If ingested: Rinse mouth with water. Do not induce vomiting.

Conclusion

Anthraquinone-1,5-disulfonic acid disodium salt (CAS 853-35-0) is a well-characterized compound with significant potential in electrochemical applications, particularly for next-generation energy storage solutions like aqueous organic redox flow batteries. While its physicochemical properties and electrochemical behavior are well-documented, its biological activities and interactions with cellular signaling pathways remain largely unexplored. Future research could investigate its potential in biomedical applications, drawing inspiration from the diverse bioactivities of the broader anthraquinone class of molecules. Researchers and developers should adhere to the provided safety guidelines when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Anthraquinone-1,5-disulfonic acid disodium salt CAS 853-35-0 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160316#anthraquinone-1-5-disulfonic-acid-disodium-salt-cas-853-35-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com